molecular formula C24H28N2O4 B6538838 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1070960-96-1

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide

Cat. No.: B6538838
CAS No.: 1070960-96-1
M. Wt: 408.5 g/mol
InChI Key: NWZGMJUEUWYVTJ-UHFFFAOYSA-N
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Description

N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked via a 2-oxoethyl group to a para-substituted phenyl ring, which is further connected to a 4-phenyloxane (tetrahydropyran) moiety.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c27-22(26-12-16-30-17-13-26)18-19-6-8-21(9-7-19)25-23(28)24(10-14-29-15-11-24)20-4-2-1-3-5-20/h1-9H,10-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZGMJUEUWYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 4-phenyloxane core and 2-oxoethyl-morpholine side chain. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Reference
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-4-phenyloxane-4-carboxamide C24H26N2O4 4-phenyloxane, 2-oxoethyl-morpholine Unknown (structural inference) N/A
N-(4-Chlorophenyl)morpholine-4-carboxamide C11H13ClN2O2 4-chlorophenyl Crystallographically characterized; hydrogen-bonded chains in solid state
N-Phenylmorpholine-4-carboxamide C11H14N2O2 Phenyl Benchmark morpholine carboxamide; used in ligand design
Momelotinib (JAK inhibitor) C23H23N7O Morpholin-4-yl, cyanomethyl Orphan drug for myelofibrosis; inhibits JAK1/2
DX-CA-[S2200] () Not specified Methoxy, methylamino Metabolite with modified solubility and toxicity profile

Key Observations:

  • Morpholine Ring : The morpholine moiety in the target compound and its analogs (e.g., Momelotinib) is critical for hydrogen bonding and solubility. However, the 2-oxoethyl linker in the target compound may enhance conformational flexibility compared to direct aryl-morpholine linkages (e.g., N-phenylmorpholine-4-carboxamide) .
  • The target compound’s oxane core could modulate selectivity for non-kinase targets (e.g., GPCRs or ion channels) .

Physicochemical and Metabolic Properties

  • Lipophilicity : The 4-phenyloxane group likely increases logP compared to smaller analogs (e.g., N-phenylmorpholine-4-carboxamide), which may enhance blood-brain barrier penetration but complicate renal clearance .
  • Metabolic Stability : Morpholine rings are prone to oxidative metabolism (e.g., ring-opening or N-oxidation). The target compound’s 2-oxoethyl linker may slow degradation compared to direct aryl-morpholine bonds, as seen in ’s metabolites (e.g., DX-CA-[S2200]) .
  • Solid-State Behavior : Analogous to N-(4-chlorophenyl)morpholine-4-carboxamide, the target compound may form hydrogen-bonded networks in crystalline phases, influencing formulation stability .

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